

Environmental Fate of Tolfenpyrad in Soil and Water: A Technical Guide

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Compound of Interest

Compound Name: Tolfenpyrad

Cat. No.: B1681338

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Introduction

Tolfenpyrad is a broad-spectrum insecticide and fungicide belonging to the pyrazole class. Its mode of action involves the inhibition of the mitochondrial electron transport chain at complex I (METI), leading to rapid cessation of feeding and mortality in target pests.^{[1][2][3]} First registered for greenhouse use in 2010 and later for outdoor food crops, it is utilized against a wide variety of pests on fruits, vegetables, and ornamental plants.^{[4][5]} Understanding the environmental fate of **Tolfenpyrad**—how it behaves and breaks down in soil and water—is critical for assessing its potential ecological impact and ensuring its safe use. This guide provides a detailed technical overview of its degradation, mobility, and metabolism in terrestrial and aquatic environments.

Physicochemical Properties and Mobility

The environmental behavior of a pesticide is largely governed by its physical and chemical properties. **Tolfenpyrad** is characterized by low water solubility and a high octanol-water partition coefficient (Log KOW), indicating its lipophilic nature and a tendency to associate with organic matter rather than remain in aqueous solutions.^{[1][4]} Consequently, **Tolfenpyrad** itself is expected to be immobile in soil.^{[6][7]} However, some of its degradation products exhibit significantly different properties and are highly mobile.^{[1][4][6]}

Property	Value	Implication on Environmental Fate
Water Solubility	0.087 mg/L (at 20°C, pH 7)[8]	Low potential to move with soil water; prefers partitioning to organic matter.
Log K _{ow}	5.61[8]	High potential for bioaccumulation in organisms. [1][4]
Soil Organic Carbon Partition Coefficient (K _{oc})	Mean: 29,380 L/kg; Range: 18,882 - 40,364 L/kg[4][7]	Very strong adsorption to soil organic matter; classified as immobile.[4][6]
Soil Adsorption Coefficient (K _a)	123 - 1,101 mg/L[5][7]	Strong binding to soil particles, limiting leaching.
Vapor Pressure	3x10 ⁻⁷ mm Hg	Not expected to be significantly volatile.[5]

Fate and Degradation in Soil

Tolfenpyrad undergoes moderate degradation in soil, primarily through microbial action. The rate of degradation is significantly influenced by the presence of oxygen.

Aerobic Soil Metabolism

Under aerobic (oxygen-present) conditions, **Tolfenpyrad** degrades relatively quickly.[2][9] Laboratory studies show that a significant portion is converted to bound residues or mineralized to carbon dioxide (CO₂).[10] The primary degradation pathway involves the oxidation of the methyl group on the tolyloxy ring and cleavage of the amide bond.[11]

Anaerobic Soil Metabolism

In anaerobic (oxygen-absent) environments, such as saturated or flooded soils, the degradation of **Tolfenpyrad** is substantially slower.[4][5] The major degradate identified under these conditions is PT-CA.[11]

Soil Photolysis

On the soil surface, **Tolfenpyrad** can be degraded by sunlight. This process, known as soil photolysis, contributes to its overall dissipation, though typically to a lesser extent than microbial metabolism.^{[7][10]}

Adsorption and Leaching

With a very high K_{oc} value, **Tolfenpyrad** adsorbs strongly to soil particles and organic matter, making the parent compound immobile and unlikely to leach into groundwater.^{[1][5][7]}

However, two major acidic degradates, PCA (4-chloro-3-ethyl-1-methylpyrazole-5-carboxylic acid) and PT-CA (4-[4-[(4-chloro-3-ethyl-1-methylpyrazol-5-yl)carbonylaminomethyl]phenoxy]benzoic acid), are highly mobile.^{[1][4][6]} These metabolites have low K_{oc} values (12.5 and 19, respectively) and therefore possess the potential to leach into groundwater.^{[1][4][5]}

Parameter	Value (Half-life, DT ₅₀)	Condition	Reference
Aerobic Soil Metabolism	14 - 15 days	Laboratory, aerobic	^{[5][7][10]}
Anaerobic Soil Metabolism	216.6 days	Laboratory, anaerobic	^[5]
Soil Photolysis	46 - 48.1 days	Laboratory, 12h light/dark	^{[4][7][10]}

Fate and Degradation in Water

Tolfenpyrad can enter aquatic systems through spray drift or runoff of soil particles to which it is adsorbed.^{[1][4]} Its fate in water is primarily driven by photolysis, as it is stable to hydrolysis.

Hydrolysis

Tolfenpyrad is exceptionally stable to hydrolysis at environmentally relevant pH levels (pH 5, 7, and 9).^[10] Studies have shown half-lives of over a year, indicating that hydrolysis is not a significant degradation pathway.^{[7][10][11]}

Aqueous Photolysis

Degradation by sunlight is the primary abiotic degradation route for **Tolfenpyrad** in water. In clear, shallow water, photolysis occurs at a moderate rate.^[4]

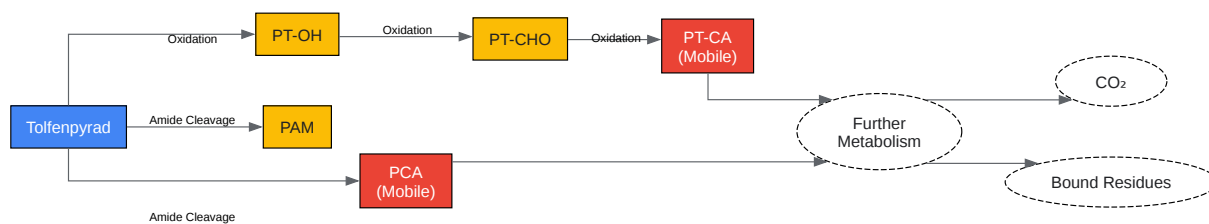
Aquatic Sediment Fate

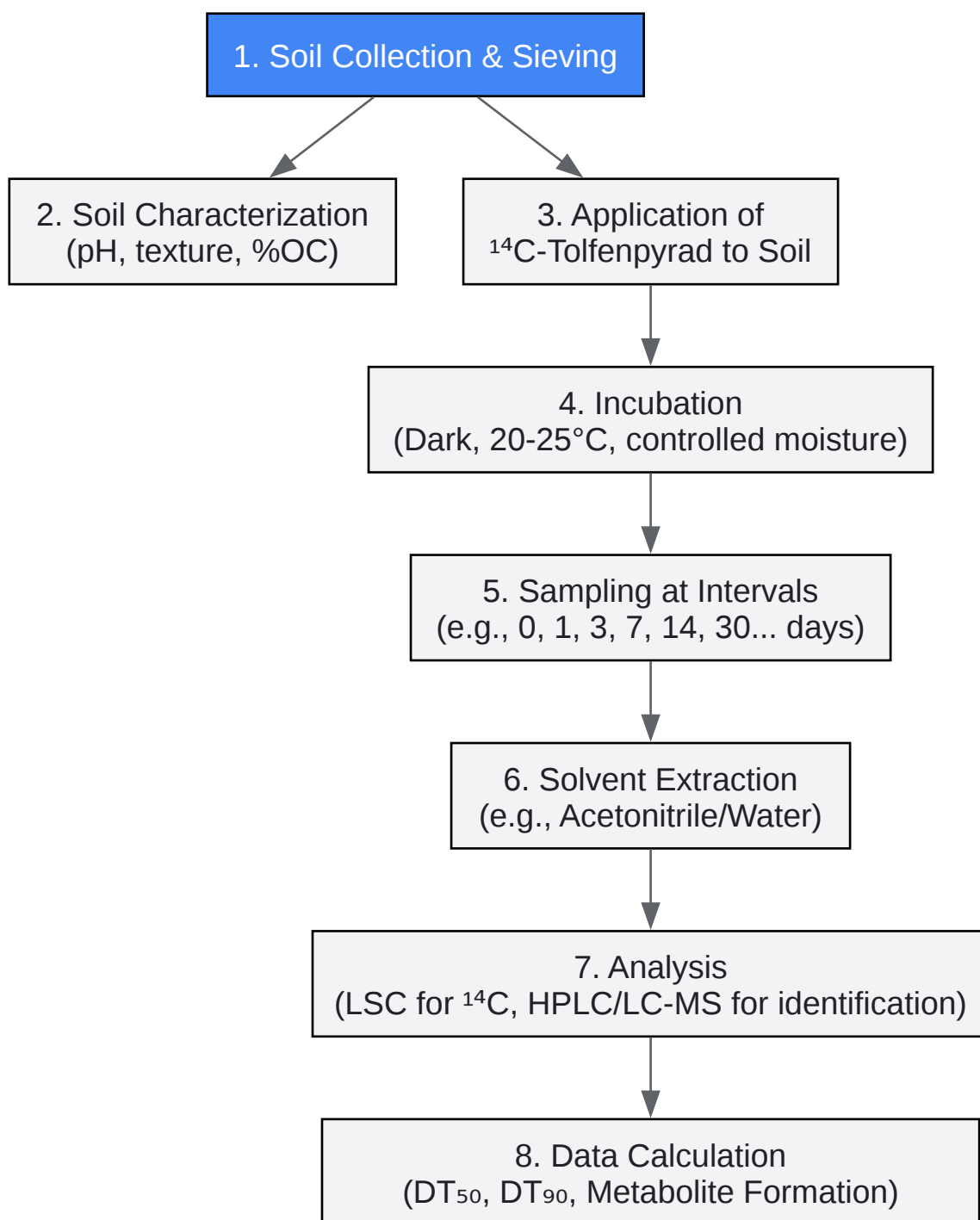
Due to its high hydrophobicity, **Tolfenpyrad** is expected to partition extensively from the water column to aquatic sediments.^[1] Once in the sediment, it is subject to slow anaerobic degradation.^[4] This partitioning behavior can lead to the accumulation of residues in sediment, posing a potential risk to benthic organisms.

Parameter	Value (Half-life, DT ₅₀)	Condition	Reference
Hydrolysis	> 1 year (693.1 days at pH 7)	pH 5, 7, 9	^[5] ^[11]
Aqueous Photolysis	23.6 - 24 days	Laboratory, 12h light/dark	^[7] ^[10]

Key Degradation Pathways and Metabolites

The degradation of **Tolfenpyrad** in both soil and water proceeds through several key transformation steps, resulting in a number of major metabolites. The two principal pathways are the oxidation of the tolyloxy ring's methyl group and the cleavage of the amide bond.^[10]^[11]





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